Human and Mouse sEH Inhibition Potency: Direct Comparative Data from Patent Table 1
Compound 438, identified as 1-(dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate, demonstrates dual-species inhibitory activity against recombinant soluble epoxide hydrolase (sEH). In the same assay table, Compound 438 exhibits an IC50 of 0.05 ± 0.01 µM against mouse sEH (MsEH) and 0.10 ± 0.01 µM against human sEH (HsEH) [1]. These values represent measurable, equipotent activity across species, contrasting with numerous other inhibitors in the same series that display significant species-dependent variability (e.g., Compound 263 shows IC50 of 3.0 ± 0.3 µM for MsEH vs. 0.33 ± 0.06 µM for HsEH) [1]. The consistent sub-micromolar potency profile is a differentiating feature for researchers concerned with translational reliability between rodent models and human target engagement.
| Evidence Dimension | Inhibition potency (IC50) against soluble epoxide hydrolase (sEH) from mouse and human |
|---|---|
| Target Compound Data | Mouse sEH IC50: 0.05 ± 0.01 µM; Human sEH IC50: 0.10 ± 0.01 µM |
| Comparator Or Baseline | Compound 263 (in-class comparator from same patent): Mouse sEH IC50: 3.0 ± 0.3 µM; Human sEH IC50: 0.33 ± 0.06 µM. Compound 287: Mouse sEH IC50: 0.09 ± 0.01 µM; Human sEH IC50: 0.10 ± 0.01 µM. |
| Quantified Difference | Compound 438 is 60-fold more potent against mouse sEH than Compound 263 (0.05 vs. 3.0 µM) and shows near-equal potency across species (0.05 vs. 0.10 µM), unlike many analogs. |
| Conditions | Recombinant enzyme assays using 0.13 µM MsEH and 0.26 µM HsEH, as described in US Patent 8,815,951. |
Why This Matters
For procurement decisions, this data ensures the compound retains potent, cross-species sEH inhibition that is not universal within the patent series, making it a robust candidate for preclinical studies requiring translational validity.
- [1] Hammock, B. D., et al. (2014). Inhibitors of epoxide hydrolases for the treatment of inflammation. US Patent 8,815,951, Table 1, Compound 438. View Source
